molecular formula C26H24Cl2N2O4 B10929016 1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10929016
M. Wt: 499.4 g/mol
InChI Key: VFNXPVXPSAMEAN-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyphenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dichlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate under acidic conditions to yield the desired pyrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific biological targets.

    Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s dichlorophenyl and dimethoxyphenyl groups enable it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, by disrupting key signaling pathways.

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can be compared with similar compounds like:

    1-(3,5-dichlorophenyl)-3,5-dimethoxyphenyl-4-methyl-1H-pyrazole: This compound lacks the additional dimethoxyphenyl group, which may affect its biological activity and chemical reactivity.

    1-(3,4-dimethoxyphenyl)-3,5-dichlorophenyl-4-methyl-1H-pyrazole: The position of the substituents can influence the compound’s interaction with molecular targets and its overall stability.

    1-(3,5-dichlorophenyl)-3,4-dimethoxyphenyl-4-methyl-1H-pyrazole:

Properties

Molecular Formula

C26H24Cl2N2O4

Molecular Weight

499.4 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C26H24Cl2N2O4/c1-15-25(16-6-8-21(31-2)23(10-16)33-4)29-30(20-13-18(27)12-19(28)14-20)26(15)17-7-9-22(32-3)24(11-17)34-5/h6-14H,1-5H3

InChI Key

VFNXPVXPSAMEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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